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Compound of Interest

Compound Name: SC209 intermediate-1

Cat. No.: B15138137 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core antitumor activities of

SC209, a potent tubulin-inhibiting cytotoxic agent. SC209, chemically known as 3-Aminophenyl

Hemiasterlin, is a synthetic analog of a natural marine product and serves as the cytotoxic

payload in the antibody-drug conjugate (ADC), STRO-002. This document details its

mechanism of action, presents quantitative data on its efficacy, outlines experimental protocols

for its evaluation, and visualizes key cellular pathways and experimental workflows.

Core Mechanism of Action
SC209 exerts its antitumor effects primarily by inhibiting tubulin polymerization.[1] By binding to

the vinca-peptide site of tubulin, it disrupts the formation of microtubules, which are essential

components of the cytoskeleton involved in cell division, intracellular transport, and

maintenance of cell shape.[1] This disruption leads to cell cycle arrest, primarily in the G2/M

phase, and subsequent induction of apoptosis.[2][3] A notable characteristic of SC209 is its

reduced potential for efflux by the P-glycoprotein 1 (P-gp) drug pump, which may render it

effective against multidrug-resistant tumors.[1][4]

Quantitative Data on SC209 Efficacy
The following tables summarize the in vitro potency and cytotoxic activity of SC209 and the

antibody-drug conjugate STRO-002, which utilizes SC209 as its payload.
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Table 1: In Vitro Tubulin Polymerization Inhibition

Compound Target Assay Type Potency Reference

SC209 Tubulin
Polymerization

Assay

Similar to MMAE,

More potent than

maytansine

[1]

Table 2: In Vitro Cytotoxicity of SC209 and Related Compounds

Compound Cell Line Target EC50/IC50 Reference

STRO-002 Igrov1
Folate Receptor

α
0.1 - 3 nM [5]

STRO-002 OVCAR-3
Folate Receptor

α
- [5]

SC209

MES-SA/MX2

(P-gp

expressing)

Tubulin
Weak substrate

for P-gp
[1][5]

DM4

MES-SA/MX2

(P-gp

expressing)

Tubulin P-gp substrate [1]

MMAE

MES-SA/MX2

(P-gp

expressing)

Tubulin P-gp substrate [1]

Table 3: In Vivo Antitumor Activity of STRO-002 (SC209-ADC)
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Tumor Model Treatment Dosage Outcome Reference

Igrov-1 Xenograft
STRO-002

(single dose)
10 mg/kg

Complete

Regression
[5]

OVCAR-3

Xenograft

STRO-002

(single dose)
5 mg/kg

Complete

Regression
[5]

Igrov-1 Xenograft
STRO-002 +

Carboplatin
-

Enhanced

Efficacy
[5]

Experimental Protocols
Detailed methodologies for key experiments are provided below.

Tubulin Polymerization Assay
This assay measures the effect of SC209 on the in vitro assembly of microtubules.

Principle: The polymerization of tubulin into microtubules increases the turbidity of a solution,

which can be measured spectrophotometrically at 340 nm.[6][7] Alternatively, a fluorescence-

based assay can be used where a fluorescent reporter incorporates into the polymerizing

microtubules, leading to an increase in fluorescence.[8][9]

Materials:

Purified tubulin (e.g., bovine brain tubulin)

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[2]

GTP solution (1 mM final concentration)[2]

Glycerol (for enhancing polymerization)[2]

SC209 and control compounds (e.g., paclitaxel as a stabilizer, vinblastine as a

destabilizer)

Temperature-controlled spectrophotometer or fluorometer with a 96-well plate reader
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Procedure:

Prepare a reaction mixture containing tubulin, polymerization buffer, and GTP on ice.

Add SC209 or control compounds at various concentrations to the wells of a pre-warmed

96-well plate.

Initiate polymerization by adding the cold tubulin solution to the wells, bringing the final

volume to the desired amount (e.g., 100 µL).

Immediately place the plate in the spectrophotometer/fluorometer pre-heated to 37°C.

Measure the absorbance at 340 nm or fluorescence at appropriate excitation/emission

wavelengths at regular intervals (e.g., every 30 seconds) for a set period (e.g., 60-90

minutes).[10]

Plot the change in absorbance/fluorescence over time to generate polymerization curves.

Analyze the curves to determine the effect of SC209 on the nucleation, growth, and

steady-state phases of tubulin polymerization.

Cell Viability (Cytotoxicity) Assay
This assay determines the concentration of SC209 that inhibits the growth of cancer cell lines

by 50% (IC50).

Principle: Various methods can be used to assess cell viability, such as measuring metabolic

activity (e.g., MTT or CellTiter-Glo assays) or cell membrane integrity.[11]

Materials:

Cancer cell lines of interest (e.g., ovarian, endometrial)

Complete cell culture medium

SC209 and control compounds

96-well cell culture plates
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Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Plate reader capable of measuring absorbance or luminescence

Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.

Prepare serial dilutions of SC209 and control compounds in the cell culture medium.

Remove the existing medium from the cells and add the medium containing the different

concentrations of the compounds.

Incubate the plates for a specified period (e.g., 72 hours).

Add the cell viability reagent to each well according to the manufacturer's instructions.

Incubate for the recommended time to allow for the reaction to occur.

Measure the absorbance or luminescence using a plate reader.

Plot the cell viability against the compound concentration and use a sigmoidal dose-

response curve to calculate the IC50 value.[11]

Cell Cycle Analysis
This assay determines the effect of SC209 on the distribution of cells in different phases of the

cell cycle.

Principle: The DNA content of cells varies depending on the phase of the cell cycle (G0/G1,

S, G2/M). Staining the DNA with a fluorescent dye like propidium iodide (PI) allows for the

quantification of cells in each phase by flow cytometry.[12][13]

Materials:

Cancer cell lines

SC209 and control compounds
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Phosphate-buffered saline (PBS)

Ethanol (for fixation)

Propidium iodide (PI) staining solution containing RNase

Flow cytometer

Procedure:

Treat cells with SC209 or control compounds for a specific duration (e.g., 24 or 48 hours).

Harvest the cells by trypsinization and collect both adherent and floating cells.

Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently.

Store the fixed cells at -20°C for at least 2 hours.

Wash the cells with PBS to remove the ethanol.

Resuspend the cell pellet in the PI/RNase staining solution and incubate in the dark at

room temperature for 20-30 minutes.

Analyze the stained cells using a flow cytometer.

Use appropriate software to generate histograms of DNA content and quantify the

percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay
This assay quantifies the induction of programmed cell death by SC209.

Principle: Apoptosis is characterized by specific cellular changes, such as the externalization

of phosphatidylserine (PS) on the cell membrane and DNA fragmentation. Annexin V, a

protein that binds to PS, conjugated to a fluorescent dye (e.g., FITC), can be used with a

viability dye like propidium iodide (PI) to distinguish between viable, early apoptotic, late

apoptotic, and necrotic cells via flow cytometry.[6]

Materials:
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Cancer cell lines

SC209 and control compounds

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide,

and binding buffer)

Flow cytometer

Procedure:

Treat cells with SC209 or control compounds for the desired time.

Harvest both floating and adherent cells and wash them with cold PBS.

Resuspend the cells in the 1X binding buffer provided in the kit.

Add Annexin V-FITC and propidium iodide to the cell suspension.

Incubate the cells in the dark at room temperature for 15 minutes.

Analyze the cells by flow cytometry within one hour of staining.

Use the fluorescence signals to differentiate and quantify the populations of viable

(Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and

necrotic (Annexin V-/PI+) cells.

In Vivo Xenograft Tumor Model
This study evaluates the antitumor efficacy of SC209, typically as part of an ADC like STRO-

002, in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice, and the effect

of the treatment on tumor growth is monitored over time.[1][14]

Materials:

Immunocompromised mice (e.g., nude or SCID mice)
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Human cancer cell line of interest

STRO-002 (or other SC209 formulation) and vehicle control

Calipers for tumor measurement

Procedure:

Subcutaneously inject a suspension of the cancer cells into the flank of the mice.

Monitor the mice for tumor formation.

Once the tumors reach a specific size (e.g., 100-200 mm³), randomize the mice into

treatment and control groups.[1]

Administer STRO-002 (e.g., via intravenous injection) and the vehicle control according to

the planned dosing schedule.

Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).

Calculate the tumor volume using the formula: (Length x Width²) / 2.

Monitor the body weight of the mice as an indicator of toxicity.

Continue the study until the tumors in the control group reach a predetermined endpoint

size or for a specified duration.

Plot the mean tumor volume over time for each group to assess the antitumor efficacy.

Visualizations
The following diagrams illustrate the signaling pathway, experimental workflow, and logical

relationships of SC209's antitumor activity.
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Caption: SC209's mechanism of action within a cancer cell.
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Caption: Experimental workflow for evaluating SC209's antitumor activity.
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Caption: Logical flow of SC209's antitumor mechanism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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